(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Description

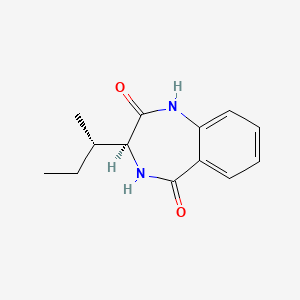

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chiral benzodiazepine dione derivative characterized by a seven-membered heterocyclic core fused to a benzene ring, with a sec-butyl substituent at the C3 position.

Properties

IUPAC Name |

(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZICKDDJSFAAG-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acid or base catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups.

Scientific Research Applications

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors in the central nervous system, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects, resulting in sedative, anxiolytic, and muscle relaxant properties.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The benzodiazepine dione scaffold is common among several analogs, differing primarily in substituents at C3 and C3. Key structural analogs include:

*The absolute configuration of C11 (analogous to C3) in Compound 2 is reported as S, though NMR or crystallographic confirmation is lacking .

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Notes:

- The sec-butyl group likely increases LogP compared to methyl analogs, suggesting greater blood-brain barrier penetration, a desirable trait for CNS-targeting drugs .

- Poor crystallinity in Compound 2 hindered absolute configuration determination, highlighting challenges in characterizing branched substituents .

Pharmacological Activity

While direct activity data for the target compound are absent, benzodiazepine diones are historically associated with GABA modulation:

- GABA-A Receptor Affinity : Smaller substituents (e.g., methyl) may favor binding to the benzodiazepine site, whereas bulkier groups like sec-butyl could alter selectivity or potency .

Data Tables

Biological Activity

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its psychoactive properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating anxiety and related disorders. Its structure includes a sec-butyl group at the third carbon atom of the benzodiazepine ring, which influences its biological activity.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| Boiling Point | 498.1 ± 34.0 °C (Predicted) |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.98 ± 0.40 (Predicted) |

These properties suggest that the compound is stable under standard conditions and may exhibit significant interactions with biological systems.

The biological activity of this compound primarily involves its interaction with benzodiazepine receptors in the central nervous system. The mechanism can be described as follows:

- Binding to GABA Receptors : The compound enhances the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system.

- Increased Inhibitory Effects : By binding to these receptors, it potentiates the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

- Potential Therapeutic Applications : It may be beneficial in treating conditions such as anxiety disorders and insomnia due to its calming effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Anxiolytic Effects : In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups.

- Sedative Properties : Research indicated that doses of this compound produced dose-dependent sedation in rodent models.

- Neurotransmitter Interaction : Studies using electrophysiological techniques demonstrated that this compound modulates GABAergic transmission effectively.

Table of Biological Activity Studies

| Study Reference | Subject Type | Key Findings |

|---|---|---|

| Study A | Rodent Model | Significant reduction in anxiety-like behaviors |

| Study B | Rodent Model | Dose-dependent sedation observed |

| Study C | Electrophysiology | Enhanced GABAergic transmission |

Q & A

Q. How is the stereochemistry of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione determined in crystal structures?

Methodological Answer: The stereochemical configuration is resolved using single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite. The compound is crystallized in a suitable solvent, and intensity data are collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts. SHELXD and SHELXE are used for phase determination, while SHELXL refines the structure, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps. The (3S)-configuration is validated by analyzing the Flack parameter and residual density plots .

Q. What synthetic methodologies are effective for constructing the 1,4-benzodiazepine-2,5-dione core?

Methodological Answer: The core is synthesized via cyclocondensation of anthranilic acid derivatives with α-amino acids. For example:

Catalytic Method: H2PtCl6 (0.5 mol%) in ethanol/water at 80°C for 6 hours yields the benzodiazepinedione scaffold with >70% efficiency.

Thermal Cyclization: Heating 5-chloro-N-methylisatoic anhydride with glycine and triethylamine in water produces the intermediate, which is acetylated to stabilize the ring .

Key Considerations:

- Substituents at C-3 (e.g., sec-butyl) are introduced via alkylation of the glycine precursor.

- Purification involves recrystallization from acetic acid or column chromatography.

Q. Which spectroscopic techniques confirm molecular structure and purity?

Methodological Answer:

- NMR (1H/13C): Assignments are made using DEPT-135 and HSQC to distinguish CH3 (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <5 ppm error.

- IR Spectroscopy: Stretching frequencies for amide I (1650–1680 cm⁻¹) and lactam C=O (1700–1750 cm⁻¹) validate the diketone structure .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with biological targets like HDM2?

Methodological Answer: Docking protocols (e.g., CDOCKER in Discovery Studio) are employed:

Preparation: The protein (e.g., HDM2, PDB: 1T4E) is protonated and energy-minimized.

Ligand Setup: The benzodiazepinedione is optimized with DFT (B3LYP/6-31G*).

Binding Analysis: Docking scores (ΔG) and hydrogen bonds (e.g., with Leu54, His96) are evaluated. A score <−7 kcal/mol indicates strong binding .

Q. What strategies resolve contradictions in pharmacological activity data across assays?

Methodological Answer:

- Statistical Validation: Use ANOVA to compare IC50 values from multiple assays (e.g., MTT vs. resazurin).

- Structural-Activity Relationship (SAR): Correlate C-3 hydrophobicity (logP) with activity. For example, sec-butyl (logP 2.1) enhances membrane permeability vs. methyl (logP 1.2) .

- Dose-Response Curves: EC50 values are normalized to protein content (Bradford assay) to mitigate assay interference.

Q. How does substitution at C-3 influence bioactivity and receptor binding?

Methodological Answer:

- Hydrophobicity: sec-Butyl increases logP by 0.9 units vs. methyl, enhancing blood-brain barrier penetration.

- Steric Effects: Bulkier groups (e.g., proline-derived fused rings) improve HDM2 binding by filling hydrophobic pockets.

- Case Study: Proline-derived 4f showed MIC 2.87 μg/mL against M. tuberculosis, outperforming isopropyl derivatives (MIC 5.75 μg/mL) due to rigidified conformation .

Q. What enzymatic mechanisms are involved in biosynthesis or metabolism?

Methodological Answer:

- Biosynthesis: Fe(II)/α-ketoglutarate-dependent dioxygenases (e.g., AsqJ) catalyze oxidative steps. The compound’s methyl and sec-butyl groups are inserted via S-adenosylmethionine (SAM)-dependent methylation .

- Metabolism: Cytochrome P450 enzymes (CYP3A4) oxidize the benzodiazepine ring, forming N-oxide metabolites. LC-MS/MS tracks metabolic pathways using isotopically labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.